molecular formula C20H15FN2O2S B2559103 (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide CAS No. 1203440-84-9

(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide

Cat. No. B2559103
CAS RN: 1203440-84-9
M. Wt: 366.41
InChI Key: MNTIGOZDXUNECW-QXMHVHEDSA-N
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Description

“(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide” is a complex organic compound that contains a benzamide group, a thiophene ring, and a fluoro group . The benzamide group consists of a benzene ring attached to an amide group, which is a carbonyl (C=O) group attached to a nitrogen. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The fluoro group consists of a fluorine atom attached to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzamide group, the thiophene ring, and the fluoro group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could potentially make this compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, this compound prevents cancer cells from dividing and proliferating.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and antiviral effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide is its specificity for CDKs. This compound has been shown to selectively inhibit CDKs, which reduces the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide. One direction is to investigate its potential use in combination therapy with other cancer drugs. Another direction is to explore its use in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of (Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide involves several steps. The starting materials are fluoroaniline, 2-(3-(thiophen-2-yl)acrylamido)phenylboronic acid, and 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions, and the product is purified using various techniques.

Scientific Research Applications

(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been investigated for its potential use in the treatment of inflammatory diseases and viral infections.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it’s highly reactive or toxic, it could pose certain safety hazards .

properties

IUPAC Name

2-fluoro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTIGOZDXUNECW-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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